molecular formula C19H18ClN3O3S2 B2940021 (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 942011-53-2

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2940021
CAS No.: 942011-53-2
M. Wt: 435.94
InChI Key: OBMASQXYLPVXMZ-VZCXRCSSSA-N
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Description

(Z)-N-(3-Allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a benzamide derivative featuring a benzo[d]thiazol-2(3H)-ylidene scaffold substituted with an allyl group at position 3, a chlorine atom at position 6, and a 4-(N,N-dimethylsulfamoyl)benzamide moiety. The (Z)-configuration of the imine group contributes to its stereochemical stability.

Properties

IUPAC Name

N-(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S2/c1-4-11-23-16-10-7-14(20)12-17(16)27-19(23)21-18(24)13-5-8-15(9-6-13)28(25,26)22(2)3/h4-10,12H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMASQXYLPVXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares a benzamide-thiadiazole/benzothiazole core with analogs synthesized in the literature (e.g., compounds 6 , 8a–c , 4g–h from Molecules 2011) . However, key differences include:

  • Substituents : The target compound incorporates a 3-allyl-6-chloro substitution on the benzo[d]thiazole ring and a 4-(N,N-dimethylsulfamoyl) group on the benzamide. In contrast, analogs feature substituents such as phenyl, acetyl, methyl, or pyridinyl groups.
  • Steric Profile : The allyl group introduces conformational flexibility, whereas analogs like 8c (with a phenyl-substituted nicotinic ester) exhibit greater rigidity .
Table 1: Structural Comparison
Compound Core Structure Key Substituents Electron Effects
Target Compound Benzo[d]thiazol-2(3H)-ylidene 3-allyl, 6-Cl, 4-(N,N-dimethylsulfamoyl)benzamide Strong electron-withdrawing
6 Thiadiazol-2-ylidene 5-isoxazol-5-yl, 3-phenyl Moderate electron-withdrawing
8a Thiadiazol-2-ylidene 5-(5-acetyl-6-methyl-pyridin-2-yl), 3-phenyl Electron-deficient (acetyl)
8c Thiadiazol-2-ylidene 6-(2-phenyl-nicotinic acid ethyl ester), 3-phenyl Electron-neutral (ester)

Physical and Spectroscopic Properties

Melting Points and Stability

The chlorine atom and sulfamoyl group in the target compound may similarly increase melting points due to polar interactions.

Spectroscopic Data
  • IR Spectroscopy : Analogs show carbonyl (C=O) stretches between 1605–1719 cm⁻¹ . The target compound’s sulfamoyl group (S=O) would likely exhibit stretches near 1150–1350 cm⁻¹, absent in analogs.
  • NMR Spectroscopy : The allyl group in the target compound would produce distinctive ^1^H-NMR signals (e.g., vinyl protons at δ 5–6 ppm), while 8a–c display aromatic multiplet signals at δ 7.36–8.32 ppm .
Table 2: Analytical Data Comparison
Compound Yield (%) Mp (°C) IR C=O (cm⁻¹) Key ^1^H-NMR Signals (δ, ppm) Molecular Weight
Target - - - Allyl (δ 5–6), Ar-H (δ 7–8) ~449.93*
6 70 160 1606 Ar-H (7.36–7.72), Isoxazole (7.95–8.13) 348.39
8a 80 290 1679, 1605 CH3 (2.49, 2.63), Ar-H (7.47–8.39) 414.49
8c 80 210 1719, 1611 CH3 (1.06), CH2 (4.18), Ar-H (7.46–8.32) 506.59

*Calculated molecular weight for target compound.

Implications of Structural Differences

  • Bioactivity : The sulfamoyl group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases), while the chlorine atom could improve lipophilicity and membrane permeability.
  • Solubility : The polar sulfamoyl group may increase aqueous solubility compared to acetyl- or benzoyl-substituted analogs.
  • Stability : The allyl group’s flexibility might reduce crystallinity compared to rigid analogs like 8c .

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